Cas no 95897-49-7 (7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine)

7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine structure
95897-49-7 structure
Product Name:7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine
CAS No:95897-49-7
MF:C7H6BrNO2
MW:216.032041072845
MDL:MFCD15530247
CID:1077848
PubChem ID:13354029
Update Time:2025-11-02

7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
    • 7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridine
    • 1,4-Dioxino[2,3-b]pyridine, 7-bromo-2,3-dihydro-
    • 7-bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
    • 7-Bromo-2,3-dihydro-(1,4)dioxino(2,3-b)pyridine
    • PMNCDNRJLYPTDB-UHFFFAOYSA-N
    • AB70711
    • AK158138
    • SY045906
    • V9846
    • Z2568751702
    • 7-Bromo-2,3-dihydro-[1,4]dioxi
    • 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (ACI)
    • 7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine
    • MDL: MFCD15530247
    • Inchi: 1S/C7H6BrNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
    • InChI Key: PMNCDNRJLYPTDB-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(OCCO2)=NC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Topological Polar Surface Area: 31.4

Experimental Properties

  • Boiling Point: 272.5℃ at 760 mmHg

7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • HazardClass:IRRITANT

7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Pricemore >>

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7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Bromine Solvents: Dichloromethane ;  1 d, rt; 1 d, rt
1.2 Reagents: Ammonium carbonate Solvents: Water ;  pH 8, rt
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 12 h, 100 °C
Reference
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Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 115 °C
Reference
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Production Method 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 125 °C
Reference
Preparation of isoindolinone and derivatives thereof as CSF-1R inhibitors
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Production Method 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  24 h, 25 °C; 25 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
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Production Method 6

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Production Method 7

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Production Method 8

Reaction Conditions
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1.2 Reagents: Water ;  cooled
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Production Method 9

Reaction Conditions
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1.2 Solvents: Dimethylformamide ;  cooled; 14 h, 110 °C
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Production Method 10

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1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 h, rt → 70 °C
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Production Method 11

Reaction Conditions
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Production Method 12

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Production Method 13

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Production Method 15

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7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Raw materials

7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Preparation Products

7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:95897-49-7)7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine
Order Number:A858795
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):212.0/474.0/1660.0
Email:sales@amadischem.com
Zibo Yurui Biotechnology
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(CAS:95897-49-7)7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Order Number:LE178
Stock Status:in Stock
Quantity:10G;1KG
Purity:99%
Pricing Information Last Updated:Monday, 1 June 2026 10:43
Price ($):inquiry
Email:zhang@yuruibiotech.com

Additional information on 7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine

Comprehensive Overview of 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (CAS No. 95897-49-7)

7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (CAS No. 95897-49-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to as a brominated dioxinopyridine derivative, is a key intermediate in the synthesis of various biologically active molecules. Its molecular formula is C7H6BrNO2, and it features a fused ring system combining a pyridine core with a 1,4-dioxane moiety, making it a versatile building block in medicinal chemistry.

The bromine substitution at the 7-position of the pyridine ring enhances the compound's reactivity, enabling it to participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are pivotal in the development of drug candidates targeting neurological disorders, oncology, and infectious diseases. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and GPCR modulators, which are hot topics in current drug discovery pipelines.

In the context of green chemistry and sustainable synthesis, 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has been explored for its compatibility with eco-friendly catalytic systems. Recent studies highlight its utility in flow chemistry and microwave-assisted synthesis, reducing reaction times and waste generation—a growing concern among environmentally conscious researchers. This aligns with the increasing demand for sustainable pharmaceutical manufacturing, a frequently searched topic in academic and industrial circles.

From a structural perspective, the compound's dioxane ring contributes to its stability and solubility, making it suitable for formulation studies. Its logP value and hydrogen bonding capacity are often discussed in QSAR (Quantitative Structure-Activity Relationship) models, which are critical for predicting drug-likeness. These properties are frequently queried in databases like PubChem and ChemSpider, reflecting the compound's relevance in computational chemistry and virtual screening platforms.

Another emerging application of CAS No. 95897-49-7 lies in material science, where its aromatic system and halogenated structure are exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). This interdisciplinary appeal has led to collaborations between chemists and engineers, addressing search trends around organic electronics and next-generation displays.

Analytical characterization of 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques are routinely searched by quality control professionals, underscoring the compound's importance in analytical method development. Recent advancements in high-throughput screening have also increased its visibility in combinatorial chemistry libraries.

In summary, 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (CAS No. 95897-49-7) is a multifaceted compound bridging medicinal chemistry, green synthesis, and material science. Its structural features and reactivity profile continue to inspire innovations across multiple disciplines, making it a subject of persistent interest in both academic literature and patent filings. As research trends evolve, this compound remains a testament to the synergy between molecular design and technological advancement.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95897-49-7)7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine
A858795
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):212.0/474.0/1660.0
Email
Zibo Yurui Biotechnology
(CAS:95897-49-7)7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
LE178
Purity:99%
Quantity:10G;1KG
Price ($):Inquiry
Email